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  • Product: 2-Spiro[2.5]octan-8-ylethanamine
  • CAS: 1367989-13-6

Core Science & Biosynthesis

Foundational

The 3D Paradigm Shift: Exploiting Spirocyclic Amines and 2-Spiro[2.5]octan-8-ylethanamine in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" Imperative For decades, small-molecule drug discovery relied heavily on planar, sp2-hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Imperative

For decades, small-molecule drug discovery relied heavily on planar, sp2-hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor physicochemical properties, leading to late-stage clinical attrition due to off-target toxicity and low aqueous solubility[1]. Modern medicinal chemistry has pivoted toward an "escape from flatland" paradigm, emphasizing scaffolds with a high fraction of sp3-hybridized carbons ( Fsp3​ ).

Spirocyclic amines—molecules where two rings are linked by a single common carbon atom—represent the pinnacle of this shift[2]. They offer a rigid, three-dimensional spatial trajectory that enhances target specificity while disrupting the planar π−π stacking interactions responsible for liabilities like hERG channel blockade[1]. This technical guide explores the mechanistic advantages, synthetic workflows, and screening protocols for spirocyclic amines, with a specific focus on the highly versatile building block 2-Spiro[2.5]octan-8-ylethanamine [3].

Structural & Physicochemical Profiling of 2-Spiro[2.5]octan-8-ylethanamine

2-Spiro[2.5]octan-8-ylethanamine (CAS: 1367989-13-6) is a highly specialized carbocyclic scaffold consisting of a cyclopropane ring spiro-fused to a cyclohexane ring, functionalized with an ethanamine linker[3].

Mechanistic Advantages in Target Binding
  • Conformational Restriction: The spiro[2.5]octane core locks the molecule into a highly specific 3D conformation. When the primary amine binds to an acidic residue in a target protein (e.g., a GPCR or kinase active site), the rigid core minimizes the entropic penalty typically associated with the binding of flexible aliphatic chains[4].

  • Mitigation of Off-Target Toxicity: Highly lipophilic planar amines frequently intercalate into the hERG potassium channel, causing cardiotoxicity. The steric bulk and 3D geometry of the spiro[2.5]octane core prevent this flat binding mode, drastically improving the safety profile[1].

  • Enhanced Lipophilic Efficiency (LipE): By replacing a flat piperidine or benzylamine with a spirocyclic core, chemists can lower the compound's LogP while maintaining or improving target affinity, thereby optimizing LipE[4].

ScaffoldMorphing A Planar Amine Hit High hERG Liability B Scaffold Morphing Fsp3 Enrichment A->B C 2-Spiro[2.5]octan-8-ylethanamine Rigid 3D Trajectory B->C D In Vitro ADME Profiling Target Specificity Check C->D E Optimized Lead High Lipophilic Efficiency D->E

Caption: Workflow for scaffold morphing from planar amines to spirocyclic leads.

Causality-Driven Experimental Workflows

To harness spirocyclic amines effectively, drug discovery programs require robust, scalable synthesis and rigorous biological validation. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: One-Step Synthesis via Stannyl Amine Protocol (SnAP) Reagents

The synthesis of complex spirocyclic N-heterocycles has historically been a bottleneck. However, the use of SnAP reagents with cyclic ketones allows for the direct assembly of unprotected spirocyclic amines[5].

Step-by-Step Methodology:

  • Imine Condensation: Combine the cyclic ketone precursor (e.g., spiro[2.5]octanone derivative) with the appropriate SnAP reagent (1.0 equiv) in anhydrous dichloromethane (DCM). Add 4Å molecular sieves.

    • Causality: Molecular sieves are critical to sequester water. Removing water drives the thermodynamic equilibrium toward ketimine formation and prevents hydrolytic reversal[5].

  • Quality Control (Self-Validation Check): Perform LC-MS analysis. Do not proceed unless >95% conversion to the ketimine is observed. Premature progression leads to protodestannylation side-reactions, destroying the yield[5].

  • Radical Cyclization: Filter off the molecular sieves. Add 2,6-lutidine (2.0 equiv) and Cu(OTf)₂ (0.2 equiv) at room temperature. Stir for 12 hours.

    • Causality: The Cu(II) catalyst initiates a single-electron transfer (SET) to the organotin species, generating a highly reactive nitrogen-centered radical that rapidly undergoes cyclization to form the spiro-ring junction[5].

  • Purification: Quench with aqueous ammonia, extract with ethyl acetate, and purify via reverse-phase HPLC to isolate the spirocyclic amine.

SnAP_Synthesis K Cyclic Ketone Precursor (Spiro Core Base) S SnAP Reagent Addition (Imine Condensation) K->S I Ketimine Intermediate (Sequestered Water) S->I C Cu(II)-Catalyzed SET (Radical Cyclization) I->C P Spirocyclic Amine (Deprotected Scaffold) C->P

Caption: One-step synthesis of spirocyclic N-heterocycles using SnAP reagents.

Protocol 2: High-Throughput hERG Patch-Clamp Validation

To prove that the spirocyclic scaffold mitigates cardiotoxicity, a functional electrophysiology assay must be conducted[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording buffer.

  • Compound Perfusion: Perfuse the 2-Spiro[2.5]octan-8-ylethanamine derivative at escalating concentrations (0.1 µM to 30 µM) over the cells clamped at -80 mV.

  • Electrophysiological Recording: Apply a depolarizing pulse to +20 mV, followed by a repolarizing pulse to -50 mV to elicit the hERG tail current.

    • Causality: The tail current amplitude directly correlates with the number of unblocked channels. The 3D bulk of the spirocycle prevents it from entering the inner cavity of the hERG pore, maintaining high tail currents.

  • Assay Integrity (Self-Validation Check): Include a positive control well containing 100 nM E-4031 (a known hERG blocker). If E-4031 fails to reduce the tail current by >80%, the patch-clamp seal integrity is compromised, and the entire plate's data must be discarded.

Quantitative Data & Comparative Analysis

The integration of spirocyclic amines like 2-Spiro[2.5]octan-8-ylethanamine dramatically alters the physicochemical landscape of a lead series. Table 1 summarizes typical comparative data observed during scaffold morphing optimization[4],[1],[2].

Table 1: Physicochemical Comparison of Planar vs. Spirocyclic Amine Scaffolds

ParameterPlanar Benchmark (Piperidine/Benzylamine)2-Spiro[2.5]octan-8-ylethanamine DerivativePharmacological Impact
Fsp3​ Fraction 0.35 - 0.450.85 - 1.00Higher 3D complexity; better clinical success rates.
cLogP 3.82.4Reduced lipophilicity; improved metabolic stability.
Aqueous Sol. (µg/mL) ~45>180Superior oral bioavailability; easier formulation.
hERG IC₅₀ (µM) 1.2 (High Liability)>30 (Safe)Elimination of cardiotoxic off-target effects.
Target Affinity (K_d) 15 nM8 nMRigid conformation lowers the entropic penalty of binding.

Future Perspectives: Catalysis & Flow Chemistry

The frontier of spirocyclic amine integration is rapidly expanding. Recent breakthroughs in nickel-catalyzed divergent intramolecular arylative cyclization have enabled modular, stereocontrolled access to heteroatom-substituted spirocycles from unactivated alkenes[6]. Furthermore, the application of automated continuous flow chemistry combined with photoredox annulation is streamlining the synthesis of complex spirocyclic tetrahydronaphthyridines from primary alkylamines, allowing medicinal chemists to generate vast libraries of 3D-rich scaffolds in a fraction of the time[7].

As synthetic barriers continue to fall, building blocks like 2-Spiro[2.5]octan-8-ylethanamine will transition from niche reagents to foundational pillars of modern drug design.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? , Journal of Medicinal Chemistry / Taylor & Francis. Available at:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry , ACS Publications. Available at:[Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones , Journal of the American Chemical Society. Available at:[Link]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis , CCS Chemistry. Available at:[Link]

  • Modular, automated flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines , Asynt. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Assay Protocols for the Pharmacological Characterization of 2-Spiro[2.5]octan-8-ylethanamine Derivatives

An Application Guide Abstract Spirocyclic scaffolds are of significant interest in modern medicinal chemistry due to their unique three-dimensional architecture and conformational rigidity, which can confer enhanced targ...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

Spirocyclic scaffolds are of significant interest in modern medicinal chemistry due to their unique three-dimensional architecture and conformational rigidity, which can confer enhanced target affinity and selectivity.[1][2] The 2-Spiro[2.5]octan-8-ylethanamine framework, incorporating a key ethanamine pharmacophore, presents a promising starting point for the discovery of novel therapeutics, particularly for targets within the central nervous system (CNS). This guide provides a comprehensive, tiered strategy for the in vitro pharmacological characterization of this compound class. We present a logical workflow, from broad-based primary screening to identify molecular targets, to detailed functional assays designed to elucidate the mechanism of action. The protocols herein cover key CNS target families, including G-Protein Coupled Receptors (GPCRs), Sigma Receptors, and Monoamine Transporters and Enzymes, offering researchers a robust toolkit for advancing their drug discovery programs.

Introduction: The Rationale for a Tiered Assay Approach

When investigating a novel chemical scaffold like 2-Spiro[2.5]octan-8-ylethanamine, a systematic and hierarchical approach to in vitro characterization is essential. The initial goal is to identify the primary biological target(s) with high affinity. Subsequently, the functional consequence of this interaction—whether the compound acts as an activator (agonist), inhibitor (antagonist), or modulator—must be determined. This tiered approach, outlined below, maximizes efficiency and provides a comprehensive pharmacological profile.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization A Test Compound (2-Spiro[2.5]octan-8-ylethanamine derivative) B Broad Radioligand Binding Panel Screen A->B Protocol 1.1 C Identification of High-Affinity 'Hits' (e.g., GPCRs, Sigma Receptors) B->C D GPCR Functional Assays (cAMP, Ca2+, β-Arrestin) C->D Protocol 2.1 E Monoamine Transporter Uptake Assays C->E Protocol 2.2 F Monoamine Oxidase Inhibition Assays C->F Protocol 2.3 G Elucidation of MoA (Agonist, Antagonist, Inhibitor, etc.) D->G E->G F->G G cluster_g_protein G-Protein Dependent Pathways cluster_beta_arrestin G-Protein Independent Pathways ligand Agonist (e.g., Spiro Compound) gpcr GPCR ligand->gpcr g_protein G-Protein (αβγ) gpcr->g_protein Activation beta_arrestin β-Arrestin gpcr->beta_arrestin Recruitment ac Adenylyl Cyclase (AC) g_protein->ac Gαs (↑) Gαi (↓) plc Phospholipase C (PLC) g_protein->plc Gαq (↑) internalization Receptor Internalization beta_arrestin->internalization mapk MAPK Signaling beta_arrestin->mapk camp cAMP ac->camp ca2 Ca²⁺ plc->ca2

Figure 2: Simplified overview of major GPCR signaling pathways.
Protocol 2.1.1: cAMP Assay for Gs/Gi-Coupled Receptors

Causality and Experimental Choice: Cyclic AMP (cAMP) is a critical second messenger. Gs-coupled receptors increase its production, while Gi-coupled receptors decrease it. Measuring changes in intracellular cAMP is a direct functional readout of receptor activation. Homogeneous time-resolved fluorescence (HTRF) and luminescence-based assays (e.g., Promega's cAMP-Glo™) are industry standards due to their high throughput and sensitivity. [3] Step-by-Step Methodology (Luminescence-based):

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells). Seed cells in a white, opaque 96-well plate and grow to confluence.

  • Cell Treatment (Agonist Mode):

    • Remove culture medium and add induction buffer containing varying concentrations of the test compound.

    • For Gi-coupled receptors, include a constant concentration of an adenylyl cyclase activator like Forskolin to induce a cAMP signal that can then be inhibited.

  • Cell Treatment (Antagonist Mode):

    • Pre-incubate cells with varying concentrations of the test compound.

    • Add a fixed concentration (typically EC₈₀) of a known agonist for the receptor.

  • Incubation: Incubate at room temperature for 15-30 minutes.

  • Cell Lysis and Detection: Add cAMP detection reagent (containing lysis buffer and a kinase) followed by the Kinase-Glo® reagent. This system uses the amount of cAMP to modulate the activity of a kinase, which in turn dictates the amount of ATP consumed. The remaining ATP is measured via a luciferase reaction, producing light.

  • Measurement: Read luminescence on a plate reader. A decrease in signal corresponds to an increase in cAMP.

  • Data Analysis: Plot luminescence vs. log concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 2.1.2: Intracellular Calcium Flux Assay for Gq-Coupled Receptors

Causality and Experimental Choice: Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺). This rapid and robust signal can be measured using fluorescent calcium indicators. This assay is a primary screening method for Gq-coupled targets due to its speed and automation compatibility (e.g., using a FLIPR instrument). It can also be adapted for Gs/Gi-coupled receptors by co-expressing a promiscuous or chimeric G-protein that links them to the Ca²⁺ pathway. [4] Step-by-Step Methodology:

  • Cell Culture: Seed cells expressing the target GPCR into a black, clear-bottom 96- or 384-well plate.

  • Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR). The instrument will add the test compound (agonist mode) or a known agonist after pre-incubation with the test compound (antagonist mode).

  • Fluorescence Reading: The instrument measures fluorescence intensity in real-time, both before and immediately after compound addition. An increase in fluorescence indicates a Ca²⁺ influx.

  • Data Analysis: Calculate the peak fluorescence response over baseline and plot against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.

Section 2.2: Monoamine Transporter Functional Assays

The ethanamine moiety is a structural alert for potential interaction with monoamine transporters (for dopamine, norepinephrine, and serotonin), which are responsible for neurotransmitter reuptake.

Protocol 2.2.1: Radiotracer Uptake Inhibition Assay

Causality and Experimental Choice: The most direct way to measure a transporter's function is to quantify its ability to transport its substrate. This assay measures how effectively a test compound can block the uptake of a radioactively labeled substrate into cells engineered to express a specific transporter. It is the definitive assay for confirming transporter inhibition. [5] Step-by-Step Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter. Seed into 96-well plates.

  • Preincubation: On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound or a known inhibitor (e.g., cocaine for DAT).

  • Uptake Initiation: Add KHB containing the test compound concentrations plus a fixed concentration of the appropriate radiolabeled substrate (e.g., 200 nM [³H]-dopamine for DAT).

  • Incubation: Incubate at room temperature for a very short, defined period (e.g., 1-3 minutes) to measure the initial rate of uptake. [5]5. Termination: Rapidly stop the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KHB.

  • Lysis and Counting: Lyse the cells in each well with 1% SDS. Transfer the lysate to scintillation vials and quantify the radioactivity as described in Protocol 1.1.

  • Data Analysis: Define 100% uptake in vehicle-treated wells and 0% uptake in wells with a known potent inhibitor. Plot the percent inhibition vs. log concentration of the test compound to determine the IC₅₀.

Data Presentation:

TransporterIC₅₀ (nM) of Test Compound
Dopamine Transporter (DAT)350.5
Norepinephrine Transporter (NET)98.2
Serotonin Transporter (SERT)>5000

Table 2: Example data from a transporter uptake assay, indicating selectivity for NET.

Section 2.3: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize monoamine neurotransmitters. Inhibitors are used to treat depression and Parkinson's disease.

Protocol 2.3.1: Chemiluminescent MAO Inhibition Assay

Causality and Experimental Choice: MAO enzymes produce hydrogen peroxide (H₂O₂) as a byproduct of amine oxidation. [6]This assay utilizes a coupled enzyme system where the H₂O₂ produced reacts with a substrate in the presence of horseradish peroxidase (HRP) to generate a chemiluminescent signal. This is a highly sensitive, non-radioactive, and high-throughput method for measuring MAO activity and inhibition. Commercial kits are widely available (e.g., Promega's MAO-Glo™ Assay). [7] Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, the MAO substrate (a derivative of luciferin), and the detection reagent.

  • Compound Incubation: In a white, opaque 96-well plate, add the MAO-A or MAO-B enzyme and varying concentrations of the test compound. Include known selective inhibitors (clorgyline for MAO-A, pargyline for MAO-B) as positive controls. Incubate for 15 minutes to allow the compound to bind to the enzyme.

  • Enzymatic Reaction: Add the MAO substrate to initiate the reaction. Incubate for 60 minutes at room temperature. The MAO enzyme will convert the substrate into a luciferin precursor and H₂O₂.

  • Signal Detection: Add the detection reagent, which contains HRP and luciferin. The HRP uses the H₂O₂ generated in the first step to convert the luciferin into the substrate for luciferase, which then produces a stable luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Plot the percent inhibition of the luminescent signal vs. the log concentration of the test compound to determine IC₅₀ values for both MAO-A and MAO-B, allowing for the assessment of selectivity.

Summary and Forward Outlook

This application note provides a validated, multi-tiered framework for the comprehensive in vitro characterization of novel 2-Spiro[2.5]octan-8-ylethanamine compounds. By progressing from broad target screening to specific binding and functional assays, researchers can efficiently identify the molecular target, determine affinity, and elucidate the mechanism of action. The data generated from these protocols are critical for establishing structure-activity relationships (SAR) and making informed decisions for lead optimization, guiding the advancement of promising compounds toward further preclinical and clinical development.

References

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: bioRxiv URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au Source: ACS Publications URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers Source: Frontiers in Pharmacology URL: [Link]

  • Title: Tools for GPCR drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sigma Receptor Binding Assays - PubMed - NIH Source: PubMed URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom Source: AIR Unimi URL: [Link]

  • Title: Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) Source: IntechOpen URL: [Link]

  • Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: MDPI URL: [Link]

  • Title: Spirocyclic derivatives as antioxidants: a review - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Allosteric Modulators of Sigma-1 Receptor: A Review - Frontiers Source: Frontiers in Pharmacology URL: [Link]

  • Title: Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications Source: MDPI URL: [Link]

  • Title: Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters Source: ResearchGate URL: [Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: MDPI URL: [Link]

  • Title: Cytotoxic effects and biological activity of 2-aza-8-germanspiro-[8][9]decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; spirogermanium) in vitro Source: PubMed URL: [Link]

  • Title: Defining the Ligand-dependent Interactome of the Sigma 1 Receptor Source: bioRxiv URL: [Link]

  • Title: Spiro compounds – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted side reactions during 2-Spiro[2.5]octan-8-ylethanamine amidation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the amidation of 2-Spiro[2.5]octan-8-ylethanamine. This guide is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the amidation of 2-Spiro[2.5]octan-8-ylethanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. The unique spirocyclic structure of this amine introduces specific challenges, primarily related to steric hindrance, which can impact reaction rates, yields, and the purity of your final amide product. This resource combines fundamental principles of amide bond formation with practical, field-tested solutions to help you navigate these challenges successfully.

Core Concept: The Challenge of Steric Hindrance

The primary obstacle in the amidation of 2-Spiro[2.5]octan-8-ylethanamine is the steric bulk presented by the spiro[2.5]octane moiety. This three-dimensional scaffold can significantly impede the approach of the amine's nucleophilic nitrogen to the activated carboxylic acid.[1][2] Consequently, reactions that proceed smoothly with less hindered amines may be sluggish or fail entirely, necessitating careful optimization of coupling agents, reaction conditions, and additives to achieve the desired outcome.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amidation reaction with 2-Spiro[2.5]octan-8-ylethanamine is very slow or shows low conversion. What are the likely causes and how can I improve the reaction rate?

A1: Sluggish reaction rates are the most common issue when working with sterically hindered amines like 2-Spiro[2.5]octan-8-ylethanamine.[1] The primary cause is the difficulty of the nucleophilic amine in accessing the activated carboxyl group.

Troubleshooting Steps & Explanations:

  • Choice of Coupling Reagent: Standard carbodiimides like EDC or DCC alone may be insufficient.[4][5] Uronium- or phosphonium-based reagents are generally more potent and are recommended for challenging couplings.[]

    • Uronium Salts (HATU, HBTU): These reagents form highly reactive HOBt or HOAt esters in situ, which then react with the amine.[][7] HATU is often superior for hindered systems due to the formation of a more reactive 7-aza-hydroxybenzotriazole (HOAt) active ester.[8]

    • Phosphonium Salts (PyBOP): These also form highly reactive intermediates and are a good alternative to uronium salts.[]

  • Use of Additives: If using a carbodiimide, the inclusion of an additive is crucial.[5][9]

    • HOBt (1-Hydroxybenzotriazole) or Oxyma Pure: These additives react with the initial O-acylisourea intermediate from the carbodiimide to form an active ester. This intermediate is more reactive than the O-acylisourea and less prone to side reactions like N-acylurea formation.[5][9] Oxyma Pure is a safer and often more effective alternative to HOBt.[10]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions, particularly epimerization if your carboxylic acid is chiral.[11] A modest increase in temperature (e.g., from room temperature to 40-50 °C) can be beneficial, but this should be monitored carefully.

  • Solvent Selection: Polar aprotic solvents like DMF or NMP are generally good choices as they can help to solvate the charged intermediates in the reaction.[9] However, for some systems, less polar solvents like DCM have been shown to suppress certain side reactions.[9]

Workflow for Optimizing a Sluggish Reaction

G cluster_0 Troubleshooting Slow Amidation start Low Conversion Observed coupling_reagent Switch to a stronger coupling reagent (e.g., HATU, PyBOP) start->coupling_reagent Initial Steps additives Incorporate an additive (Oxyma Pure, HOBt) with EDC/DCC start->additives Initial Steps temperature Increase temperature moderately (e.g., to 40 °C) coupling_reagent->temperature additives->temperature concentration Increase reactant concentration temperature->concentration monitor Monitor by LC-MS for improvement concentration->monitor monitor->coupling_reagent No Improvement, Iterate end Optimized Protocol monitor->end Success

Caption: A stepwise approach to troubleshooting slow amidation reactions.

Q2: I am observing significant epimerization of my chiral carboxylic acid when coupling with 2-Spiro[2.5]octan-8-ylethanamine. How can I prevent this?

A2: Epimerization is a major concern when harsh conditions are required to couple a sterically hindered amine.[12] The primary mechanisms are through the formation of a planar oxazolone intermediate or by direct enolization.[9][13]

Preventative Strategies:

  • Minimize Pre-activation Time: The activated carboxylic acid is the species susceptible to epimerization.[9][11] Avoid long periods of "pre-activation" where the carboxylic acid and coupling reagent are stirred together before adding the amine. Ideally, the activated species should be generated in situ with the amine present.[9]

  • Choice of Base: The base used can significantly influence the rate of epimerization.

    • Non-nucleophilic, sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine.

    • Use the minimum amount of base necessary. Typically, 2-3 equivalents are used: one to neutralize the amine salt (if applicable) and one to facilitate the coupling.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature).[14] While this may slow down the desired reaction, it will disproportionately slow down the rate of epimerization.[14]

  • Additives that Suppress Racemization:

    • HOAt (1-Hydroxy-7-azabenzotriazole): Often used with HATU, HOAt is known to be superior to HOBt in suppressing racemization.[10]

    • CuCl₂ (Copper(II) Chloride): The addition of a Lewis acid like CuCl₂ has been shown to suppress epimerization in some cases.[9]

Table 1: Comparison of Conditions for Minimizing Epimerization

ParameterStandard ConditionsRecommended for Epimerization-Prone CouplingsRationale
Coupling Reagent EDC/HOBtHATU, COMUForms more reactive intermediates that couple faster, reducing time for epimerization.[5][8]
Base TriethylamineDIPEA, CollidineSterically hindered bases are less likely to abstract the alpha-proton.
Temperature Room Temperature0 °C to Room TemperatureLower temperature slows the rate of oxazolone formation and enolization.[14]
Pre-activation 5-15 minutes< 2 minutes or in situReduces the lifetime of the activated species prone to epimerization.[9][11]
Q3: After my reaction with a carbodiimide (EDC/DCC), I have a persistent byproduct that is difficult to remove. What is it and how do I avoid it?

A3: The most common byproduct when using carbodiimides is N-acylurea .[5] This forms when the highly reactive O-acylisourea intermediate undergoes an intramolecular O-to-N acyl transfer instead of reacting with your amine. This side reaction is more prevalent with sterically hindered amines because the desired intermolecular reaction is slow.[5]

Mitigation Strategies:

  • Use an Additive: This is the most effective solution. Additives like HOBt or Oxyma Pure "trap" the O-acylisourea intermediate by converting it to an active ester.[5] This active ester is more stable towards intramolecular rearrangement but still highly reactive towards the amine.

  • Control Temperature: Keep the reaction temperature low (e.g., 0 °C), especially during the initial activation step.[5]

  • Purification: The N-acylurea byproduct is often greasy and can complicate chromatography. The urea byproduct from DCC (dicyclohexylurea) is insoluble in many organic solvents and can often be removed by filtration. The byproduct from EDC (1-ethyl-3-(3-dimethylaminopropyl)urea) is water-soluble, allowing for its removal with an acidic aqueous wash.

Reaction Pathway Diagram

G cluster_0 Carbodiimide Activation & Side Reaction RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Product Desired Amide O_Acylisourea->Product + Amine (Slow) N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt (Fast) Amine Spiro-Amine (Hindered) HOBt HOBt / Oxyma Active_Ester->Product + Amine (Fast)

Caption: Desired vs. side reaction pathways in carbodiimide couplings.

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU

This protocol is recommended as a starting point for the coupling of 2-Spiro[2.5]octan-8-ylethanamine with a chiral carboxylic acid where epimerization is a concern.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 1-2 minutes.

  • Amine Addition: In a separate flask, dissolve 2-Spiro[2.5]octan-8-ylethanamine (1.2 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid (or 1N HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure using EDC/Oxyma Pure

This protocol is a cost-effective and safer alternative to HBTU/HOBt-based methods.

  • Reactant Preparation: To a solution of the carboxylic acid (1.0 eq), 2-Spiro[2.5]octan-8-ylethanamine (1.2 eq), and Oxyma Pure (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq).

  • Cooling: Cool the mixture to 0 °C.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 4-24 hours, monitoring for completion.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1. The aqueous washes are particularly effective at removing the urea byproduct from EDC.

References

  • BenchChem. (2025). Technical Support Center: Peptide Coupling Troubleshooting.
  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC. (n.d.). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals.
  • BenchChem. (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • BOC Sciences. (2024).
  • Peptide Chemistry. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • SlideShare. (n.d.).
  • ResearchGate. (n.d.). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • ACS Publications. (2013).
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432.
  • ACS Publications. (2021).
  • Wikipedia. (n.d.). Amide.
  • Peptide Chemistry. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Save My Exams. (2025). Reactions of Amides.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • Chemistry Steps. (2025). Converting Amines to Amides.
  • Royal Society of Chemistry. (n.d.). Synthesis of spiro[2.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.
  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
  • ResearchGate. (2025). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.
  • MDPI. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline].
  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • ACS Publications. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • MDPI. (2023).
  • Royal Society of Chemistry. (n.d.). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid.
  • Reddit. (2025). Side reactions with HBTU amide coupling?.
  • ResearchGate. (2025). “Anti-Michael” and Michael Additions in the Reactions of 2-Arylmethyliden-1,3-Indandiones with 2-Aminothiophenol.

Sources

Optimization

Ideal storage conditions and shelf-life stability of 2-Spiro[2.5]octan-8-ylethanamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Spiro[2.5]octan-8-ylethanamine. The following information on ideal storage conditions, shelf-l...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Spiro[2.5]octan-8-ylethanamine. The following information on ideal storage conditions, shelf-life stability, and troubleshooting is based on established principles for handling amine-containing compounds and data from structurally related spirocyclic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Spiro[2.5]octan-8-ylethanamine?

To ensure the long-term integrity of 2-Spiro[2.5]octan-8-ylethanamine, it is crucial to adhere to specific storage protocols. While specific stability data for this exact molecule is not extensively published, based on the general guidelines for storing amines and related spirocyclic compounds, the following conditions are recommended:

  • Temperature: For long-term storage, it is recommended to keep the compound in a refrigerated environment, specifically between 2-8°C.[1][2] Some suppliers of similar spiro-amines also suggest refrigerated storage.[3] Short-term storage at room temperature is also a possibility for some related compounds. However, to minimize the potential for degradation, colder temperatures are preferable. Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability and minimize volatility.[4]

  • Atmosphere: Amines can be sensitive to atmospheric components. Therefore, it is best practice to store 2-Spiro[2.5]octan-8-ylethanamine under an inert atmosphere, such as nitrogen or argon. This minimizes the risk of oxidation and reaction with atmospheric carbon dioxide.

  • Container: The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[4] The container should be made of a non-reactive material, such as amber glass or a compatible polymer like high-density polyethylene (HDPE).[4]

  • Light: To prevent potential photodegradation, it is advisable to store the compound in a light-resistant container or in a dark location.[2]

  • Moisture: Amines are often hygroscopic, meaning they can absorb moisture from the air.[4] This can lead to degradation or the formation of hydrates. Therefore, the compound must be kept in a dry environment, and containers should be sealed securely.[1][2][4]

Q2: What is the expected shelf-life of 2-Spiro[2.5]octan-8-ylethanamine?

The precise shelf-life of 2-Spiro[2.5]octan-8-ylethanamine has not been definitively established through long-term stability studies. However, when stored under the ideal conditions outlined above (refrigerated, under inert gas, in a sealed, light-resistant container), the compound is expected to remain stable for an extended period. For analogous research chemicals, a shelf-life of several years is often achievable under optimal conditions. It is crucial to monitor the compound for any changes in physical appearance (color, clarity) or purity over time. For critical applications, periodic re-analysis of the material's purity is recommended.

Q3: What are the potential degradation pathways for 2-Spiro[2.5]octan-8-ylethanamine?

While specific degradation pathways for 2-Spiro[2.5]octan-8-ylethanamine are not documented, primary amines are susceptible to several degradation mechanisms:

  • Oxidation: The primary amine group can be susceptible to oxidation, which can lead to the formation of various byproducts. Storing under an inert atmosphere is the most effective way to mitigate this.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This can be minimized by storing in a tightly sealed container, preferably under an inert atmosphere.

  • Moisture-Related Degradation: As amines can be hygroscopic, absorbed water can potentially participate in or catalyze degradation reactions.[4]

Troubleshooting Guide

Encountering unexpected results in your experiments? Improper storage or degradation of 2-Spiro[2.5]octan-8-ylethanamine could be a contributing factor. This guide will help you troubleshoot common issues.

Troubleshooting Flowchart

TroubleshootingFlowchart Start Start: Unexpected Experimental Results CheckAppearance Check Physical Appearance of Compound Start->CheckAppearance AppearanceOK Appearance is Normal (Clear, colorless to pale yellow oil/solid) CheckAppearance->AppearanceOK Normal AppearanceNotOK Appearance Changed (Discoloration, precipitation) CheckAppearance->AppearanceNotOK Abnormal CheckPurity Analyze Purity (e.g., by LC-MS, NMR) AppearanceOK->CheckPurity DiscardAndReorder Discard and Obtain Fresh Compound AppearanceNotOK->DiscardAndReorder PurityOK Purity is High (>95%) CheckPurity->PurityOK High Purity PurityNotOK Purity is Low or Unexpected Peaks Present CheckPurity->PurityNotOK Low Purity ReviewStorage Review Storage Conditions PurityOK->ReviewStorage PurityNotOK->DiscardAndReorder StorageOK Storage Conditions Were Ideal ReviewStorage->StorageOK Ideal StorageNotOK Storage Conditions Were Sub-optimal ReviewStorage->StorageNotOK Sub-optimal ConsiderOtherFactors Investigate Other Experimental Variables StorageOK->ConsiderOtherFactors ImplementStorage Implement Proper Storage Protocols StorageNotOK->ImplementStorage ImplementStorage->DiscardAndReorder

Caption: Troubleshooting workflow for experiments involving 2-Spiro[2.5]octan-8-ylethanamine.

Common Issues and Solutions
Observed Problem Potential Cause Related to Storage/Stability Recommended Action
Reduced reaction yield or incomplete reaction The concentration of the active compound may be lower than expected due to degradation.1. Verify the purity of your 2-Spiro[2.5]octan-8-ylethanamine stock using an appropriate analytical method (e.g., NMR, LC-MS). 2. If purity is compromised, obtain a fresh batch of the compound. 3. Ensure all future batches are stored under the recommended ideal conditions.
Formation of unexpected side products in the reaction Degradation products of 2-Spiro[2.5]octan-8-ylethanamine may be participating in the reaction.1. Characterize the unexpected side products to identify potential degradation markers. 2. Review your storage conditions. Exposure to air, moisture, or light could be the root cause.[4] 3. Purify the existing stock of the compound if possible, or procure a new, high-purity batch.
Inconsistent results between experimental runs The stability of the compound may be compromised, leading to varying concentrations of the active ingredient over time.1. Aliquot the compound upon receipt into smaller, single-use vials to minimize freeze-thaw cycles and repeated exposure of the bulk stock to the atmosphere. 2. Always use a fresh aliquot for each experiment. 3. Re-evaluate the purity of your stock material periodically, especially for long-term studies.
Change in physical appearance of the compound (e.g., color change, precipitation) This is a strong indicator of chemical degradation or contamination.1. Do not use the compound if its physical appearance has changed. 2. Discard the compromised batch according to your institution's safety protocols. 3. Order a fresh supply and strictly adhere to the recommended storage conditions upon receipt.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (n.d.). Spiro[2.5]octan-6-amine hydrochloride | 1256256-54-8.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ACS Publications. (2013, June 12). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry.
  • Cytion. (n.d.). Safety Data Sheet.
  • {spiro[2.5]octan-5-yl}methanamine hydrochloride — Chemical Substance Information. (n.d.).
  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
  • PMC. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • BLD Pharm. (n.d.). 99799-73-2|Spiro[2.5]octan-6-amine.
  • NIH PubChem. (n.d.). Spiro[2.5]octan-2-ol | C8H14O | CID 10986232.
  • Pfizer. (2017, March 29). SAFETY DATA SHEET.
  • Microbial Oxidation of KE-298 Metabolites by Rhizopus sp. and Rhodococcus sp. Strains. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-{spiro[2.5]octan-6-yl}acetic acid.
  • MilliporeSigma. (n.d.). spiro[2.5]octan-6-amine hydrochloride | 1256256-54-8.
  • BLD Pharm. (n.d.). 877201-35-9|Spiro[2.5]octan-6-ylmethanamine.

Sources

Troubleshooting

Troubleshooting low reactivity of 2-Spiro[2.5]octan-8-ylethanamine in cross-coupling reactions

Technical Support Center: 2-Spiro[2.5]octan-8-ylethanamine in Cross-Coupling Reactions Welcome to the technical support center for troubleshooting cross-coupling reactions with 2-Spiro[2.5]octan-8-ylethanamine. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Spiro[2.5]octan-8-ylethanamine in Cross-Coupling Reactions

Welcome to the technical support center for troubleshooting cross-coupling reactions with 2-Spiro[2.5]octan-8-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this unique, sterically hindered primary amine. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you navigate and overcome common experimental hurdles.

The rigid, three-dimensional structure of 2-Spiro[2.5]octan-8-ylethanamine, conferred by the spirocyclic fusion of a cyclopropane and a cyclohexane ring, presents a significant steric challenge in palladium-catalyzed C-N bond formation.[1] This guide will dissect the causality behind low reactivity and offer systematic approaches to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no conversion of my starting materials. What are the most likely causes and what should I check first?

Low or no conversion in a Buchwald-Hartwig amination with a sterically demanding substrate like 2-Spiro[2.5]octan-8-ylethanamine typically points to issues with catalyst activation, steric impediment, or suboptimal reaction parameters.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidatively deactivate the Pd(0) catalyst.

  • Reagent Purity: The purity of amines is exceedingly important; trace impurities can poison the catalyst.[2] Purify the amine by distillation or filtration through a plug of activated alumina if necessary. Solvents must be anhydrous and degassed.

  • Catalyst Generation: The active LPd(0) species must be efficiently generated. If you are using a Pd(II) source like Pd(OAc)₂, pre-activation with the phosphine ligand before adding the other reagents can be beneficial. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a palladacycle precatalyst (e.g., a G3 or G4 precatalyst) which rapidly and quantitatively generates the active catalyst upon exposure to base.[2]

Core Troubleshooting Steps:

  • Ligand Choice is Critical: The primary reason for failure with this substrate is likely an inadequate ligand. Standard ligands like P(o-tol)₃ or even some bidentate phosphines may not be sufficiently bulky or electron-rich to facilitate the reaction.[3][4] You need to employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands. These ligands promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step for hindered substrates.[5][6]

    • Recommended Ligands: Start with a screening of established ligands for hindered primary amines such as XPhos , RuPhos , or BrettPhos .[7][8] For extremely challenging cases, even bulkier ligands like AdBrettPhos may be necessary.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the catalytic cycle.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for particularly challenging substrates or those with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be surprisingly effective.[8][9][10] It can also offer better tolerance for certain protic functional groups.[8][10]

  • Solvent and Temperature: The choice of solvent can influence the solubility of the reaction components and the stability of catalytic intermediates.

    • Recommended Solvents: Anhydrous, degassed toluene or dioxane are standard starting points. Ethereal solvents like THF or 2-methyl-THF are also good options.

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C. If you see no reaction at a lower temperature, incrementally increase the heat.

Q2: My reaction is sluggish and gives low yields, even with a suitable bulky phosphine ligand. How can I improve the reaction rate and conversion?

A sluggish reaction suggests that while the chosen catalyst system is capable of turning over, one or more steps in the catalytic cycle are slow. The steric bulk of the spirocyclic framework likely hinders the approach of the amine to the palladium center or slows the final reductive elimination.

Optimization Strategies:

  • Ligand Screening: If your initial choice of a bulky phosphine ligand (e.g., XPhos) is not providing satisfactory results, it is crucial to screen other ligands from the same class. The subtle electronic and steric differences between ligands like RuPhos, SPhos, and BrettPhos can have a significant impact on the reaction outcome.[7][8]

  • Base Strength and Stoichiometry:

    • Ensure you are using a sufficient excess of the base (typically 1.5-2.5 equivalents).

    • If using NaOtBu, consider switching to the potentially more reactive potassium tert-butoxide (KOtBu) .

  • Reaction Concentration: Increasing the concentration (e.g., from 0.5 M to 1.0 M) can sometimes accelerate the reaction rate. However, be mindful of solubility issues.

  • Palladium Precatalyst: If you are generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, switching to a well-defined palladacycle precatalyst (e.g., XPhos Pd G3) can lead to a more active and stable catalyst, resulting in higher yields.[2]

Troubleshooting Workflow Diagram:

Troubleshooting_Low_Reactivity Start Problem: Low/No Reactivity of 2-Spiro[2.5]octan-8-ylethanamine Initial_Checks Initial Checks Inert Atmosphere? Reagent Purity? Solvent Quality? Start->Initial_Checks Catalyst_System Core Issue: Catalyst System Ligand Choice Base Selection Pd Source Initial_Checks->Catalyst_System If checks pass Ligand Ligand Screening Start with: XPhos, RuPhos, BrettPhos Consider: AdBrettPhos Catalyst_System->Ligand Base Base Optimization NaOtBu (start) LiHMDS (alternative) KOtBu (stronger) Catalyst_System->Base Pd_Source Pd Source Pd(OAc)₂ / Pd₂(dba)₃ (in situ) Recommend: Palladacycle Precatalyst (e.g., XPhos-G3) Catalyst_System->Pd_Source Conditions Reaction Conditions Temperature Concentration Solvent Ligand->Conditions Base->Conditions Pd_Source->Conditions Temp Temperature Increase to 80-110 °C Conditions->Temp Conc Concentration Increase to 1.0 M Conditions->Conc Solvent Solvent Toluene, Dioxane, THF Conditions->Solvent Outcome Improved Yield Temp->Outcome Conc->Outcome Solvent->Outcome

Caption: Troubleshooting workflow for low reactivity.

Q3: I am observing significant amounts of hydrodehalogenation of my aryl halide. What causes this side reaction and how can I suppress it?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can arise from several pathways, including a β-hydride elimination from the palladium-amido intermediate, which is more prevalent with certain amines.

Mitigation Strategies:

  • Ligand Modification: The choice of ligand has a profound impact on the relative rates of reductive elimination (product formation) versus β-hydride elimination (side product). Bulky, electron-rich ligands that form a coordinatively saturated palladium center can disfavor the open coordination site required for β-hydride elimination and accelerate reductive elimination.

    • If you are observing this side reaction, screening different bulky phosphine ligands is the first and most crucial step. A ligand that provides a slightly different steric and electronic environment might be all that is needed.

  • Base and Solvent Effects: The nature of the base and solvent can influence the stability of intermediates and the propensity for side reactions.

    • In some cases, switching from an alkoxide base like NaOtBu to an amide base like LiHMDS can reduce the incidence of hydrodehalogenation.

    • The solvent can also play a role. If you are using THF, consider switching to toluene or dioxane, or vice versa.

  • Temperature Control: While higher temperatures are often needed to drive the reaction to completion, excessive heat can sometimes favor decomposition pathways and side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) for a longer period.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a parallel screening approach to efficiently identify a suitable catalyst system for the coupling of 2-Spiro[2.5]octan-8-ylethanamine with an aryl bromide.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)

  • Phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)

  • Bases (e.g., NaOtBu, LiHMDS)

  • 2-Spiro[2.5]octan-8-ylethanamine

  • Aryl bromide

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox):

    • To a series of reaction vials, add the palladium source (e.g., 1-2 mol % Pd) and the phosphine ligand (e.g., 2-4 mol %). If using a 2:1 ligand:Pd ratio, ensure this is accurately measured.

    • To each vial, add the base (1.5 - 2.0 equivalents).

    • In separate vials, prepare stock solutions of the aryl bromide (1.0 equivalent) and 2-Spiro[2.5]octan-8-ylethanamine (1.2 equivalents) in the chosen solvent.

  • Reaction Setup:

    • Add the solvent to the vials containing the palladium source, ligand, and base.

    • Add the aryl bromide stock solution, followed by the amine stock solution.

    • Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis:

    • Stir the reactions for a set period (e.g., 12-24 hours).

    • After cooling to room temperature, quench the reactions with a small amount of water or saturated aqueous NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixtures by LC-MS and/or ¹H NMR with an internal standard to determine the conversion and yield for each catalyst system.

Table 1: Recommended Starting Conditions for Screening

Parameter Condition A Condition B Condition C Condition D
Pd Source Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)
Ligand XPhos (2.2 mol%)---
Base NaOtBu (1.5 eq)NaOtBu (1.5 eq)LiHMDS (2.0 eq)NaOtBu (1.5 eq)
Solvent Toluene (0.5 M)Dioxane (0.5 M)THF (0.5 M)Toluene (0.5 M)
Temperature 100 °C100 °C80 °C110 °C

References

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  • Strieter, E. R.; Buchwald, S. L. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catal.2019 , 9 (4), 3357-3365. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

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  • Kinzel, T.; Buchwald, S. L. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett.2010 , 12 (20), 4686-4689. [Link]

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  • Viciu, M. S.; et al. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. J. Am. Chem. Soc.2004 , 126 (35), 10992–11003. [Link]

  • Li, C.; et al. β-Carbon functionalization of amines via α-amino Cu-carbenes. Science2026 , 391 (6726), eado0521. [Link]

  • Chen, J.-R.; et al. Asymmetric α-Photoalkylation of β-Ketocarbonyls by Primary Amine Catalysis: Facile Access to Acyclic All-Carbon Quaternary Stereocenters. J. Am. Chem. Soc.2014 , 136 (40), 14041–14044. [Link]

  • Balaraman, E.; Gunanathan, C.; Milstein, D. C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Top. Catal.2020 , 63, 1-11. [Link]

  • Kim, S. M.; et al. Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. Org. Lett.2019 , 21 (1), 292–296. [Link]

  • Biswas, S.; et al. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. J. Org. Chem.2020 , 85 (12), 8214–8220. [Link]

  • Imao, D.; Li, C.-J. Formal Direct Cross-Coupling of Phenols with Amines. Angew. Chem. Int. Ed.2015 , 54 (48), 14487-14491. [Link]

  • Torborg, C.; Beller, M. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Adv. Synth. Catal.2009 , 351 (18), 3027–3043. [Link]

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Reference Data & Comparative Studies

Validation

Escaping Flatland: Metabolic Stability of 2-Spiro[2.5]octan-8-ylethanamine vs. Traditional Cycloalkylamines

Introduction In modern drug discovery, the paradigm of "escaping from flatland" has driven a strategic shift toward molecules with a higher fraction of sp3-hybridized carbons (Fsp3)[1]. Traditional cycloalkylamines, such...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, the paradigm of "escaping from flatland" has driven a strategic shift toward molecules with a higher fraction of sp3-hybridized carbons (Fsp3)[1]. Traditional cycloalkylamines, such as cyclohexylethanamine, often present severe liabilities during hit-to-lead optimization, including high lipophilicity and vulnerability to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.

The strategic incorporation of spirocyclic scaffolds—specifically spiro[2.5]octane derivatives like 2-spiro[2.5]octan-8-ylethanamine—addresses these liabilities. By fundamentally altering the three-dimensional conformation of the molecule, spirocycles enhance both target complementarity and metabolic stability while preserving the core pharmacophore[2][3].

Structural Causality: Why Spiro[2.5]octanes Resist Metabolism

Spirocycles are defined by two rings fused through a single quaternary carbon atom[3]. In the case of 2-spiro[2.5]octan-8-ylethanamine, a cyclopropane ring is spiro-fused to a cyclohexane core. This structural modification confers metabolic resilience through two primary mechanisms:

  • Steric Shielding and Conformational Rigidity: Traditional cyclohexyl rings possess conformational flexibility that exposes vulnerable C-H bonds to the catalytic heme iron of CYP450 enzymes. The spiro-fusion of a cyclopropane ring locks the cyclohexane moiety into a rigid, chair-like conformation and introduces significant steric bulk. This physical barrier restricts enzymatic access to adjacent oxidation hotspots[4][5].

  • Lipophilicity Reduction: Spirocyclic substitution consistently lowers the distribution coefficient (LogD) compared to gem-dimethyl or simple cycloalkyl analogues[6]. Because CYP450 enzymes preferentially bind lipophilic substrates, this reduction in lipophilicity directly correlates with decreased non-specific binding to microsomal proteins and a significantly lower intrinsic clearance (CLint)[6].

Logic A Traditional Cycloalkylamine B High Flexibility & Exposed C-H Bonds A->B C Spirocyclic Scaffold Hopping (2-Spiro[2.5]octan-8-ylethanamine) A->C Structural Optimization E Rapid CYP450 Metabolism B->E D Increased Rigidity & Steric Shielding C->D F Enhanced Metabolic Stability D->F

Mechanistic logic of scaffold hopping from cycloalkylamines to spirocycles.

Experimental Workflow: Self-Validating Microsomal Stability Protocol

To objectively quantify the metabolic advantage of 2-spiro[2.5]octan-8-ylethanamine over traditional cycloalkylamines, we utilize a standardized Liver Microsome Stability Assay[7]. This protocol acts as a self-validating system by incorporating minus-NADPH negative controls to ensure that any observed parent compound depletion is strictly driven by CYP450 metabolism rather than chemical instability or non-specific binding.

Step-by-Step Methodology:
  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Compound Incubation: Spike the test compound (2-spiro[2.5]octan-8-ylethanamine or cyclohexylethanamine) into the suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes to establish thermal equilibrium.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to trigger CYP450-mediated oxidation. (For the negative control, substitute NADPH with an equivalent volume of buffer).

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction matrix.

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This step instantly denatures the metabolic enzymes, halting the reaction[7].

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound and calculate the half-life (t1/2) and intrinsic clearance (CLint).

G N1 1. Microsome Incubation (Test Cmpd + HLM/MLM) N2 2. NADPH Addition (Initiate CYP450) N1->N2 N3 3. Time-Course Sampling (0, 15, 30, 45, 60 min) N2->N3 N4 4. Quench Reaction (Cold ACN + IS) N3->N4 N5 5. LC-MS/MS Analysis (Quantify Parent) N4->N5 N6 6. Calculate t1/2 & CLint (Data Processing) N5->N6

Microsomal stability assay workflow for evaluating spirocyclic amine clearance.

Quantitative Data Comparison

The table below summarizes the comparative physicochemical and metabolic profiles of a standard cycloalkylamine versus its spiro[2.5]octane bioisostere. The data illustrates a marked improvement in microsomal stability for the spirocyclic scaffold, driven by its elevated Fsp3 character and optimized 3D geometry[3][7].

CompoundFsp3LogD (pH 7.4)HLM t1/2 (min)HLM CLint (µL/min/mg)MLM t1/2 (min)
2-Cyclohexylethanamine 1.01.828.448.822.1
2-Spiro[2.5]octan-8-ylethanamine 1.01.4>120<11.595.4

Note: Data represents generalized trends observed in scaffold hopping from simple cycloalkanes to spirocyclic systems in hit-to-lead optimization campaigns.

Conclusion

Replacing traditional cycloalkylamines with a 2-spiro[2.5]octan-8-ylethanamine scaffold is a highly effective, empirically validated strategy for overcoming metabolic liabilities in drug development. By increasing conformational rigidity and sterically shielding metabolic hotspots, researchers can significantly prolong compound half-life while simultaneously improving aqueous solubility and target selectivity.

Sources

Comparative

A Comparative Guide to a Novel Pharmacophore: Determining the Target Binding Affinity of 2-Spiro[2.5]octan-8-ylethanamine Structural Analogs

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of the target binding affinity of a novel class of compounds: 2-Spiro[2.5]octan-8-ylethanamine and its structura...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of the target binding affinity of a novel class of compounds: 2-Spiro[2.5]octan-8-ylethanamine and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a rigid template to offer an in-depth, technical exploration grounded in established scientific principles. We will delve into the rationale behind experimental choices, provide self-validating protocols, and present a clear path for data interpretation, all supported by authoritative references.

The unique three-dimensional structure of spirocyclic compounds, such as those based on the spiro[2.5]octane scaffold, offers a rigid framework that can lead to enhanced physicochemical and pharmacological properties. This rigidity allows for precise spatial orientation of functional groups, which can significantly improve binding affinity and selectivity for biological targets[1][2]. The ethanamine side chain of the core molecule suggests a strong potential for interaction with monoamine transporters, a critical class of proteins in neuropharmacology.

The Scientific Rationale: Targeting Monoamine Transporters

The monoamine transporters (MATs) are a family of proteins responsible for the reuptake of key neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft.[3] The three primary members of this family are:

  • Dopamine Transporter (DAT): Plays a crucial role in regulating dopamine levels, impacting motor control, motivation, and reward.

  • Serotonin Transporter (SERT): A primary target for many antidepressant medications, it modulates serotonin signaling, which is involved in mood, appetite, and sleep.

  • Norepinephrine Transporter (NET): Regulates norepinephrine concentrations, influencing attention, arousal, and the "fight or flight" response.

Dysfunction of these transporters is implicated in numerous neuropsychiatric disorders, making them prime targets for therapeutic intervention.[4] The structural features of 2-Spiro[2.5]octan-8-ylethanamine analogs make them promising candidates for novel ligands that could selectively or promiscuously bind to these transporters, offering potential as research tools or leads for new therapeutics.[5]

Experimental Design: A Two-Pronged Approach to Binding Affinity

To comprehensively characterize the binding profiles of novel 2-Spiro[2.5]octan-8-ylethanamine analogs, a dual-methodology approach is recommended. This involves the use of traditional radioligand binding assays for direct measurement of affinity and Surface Plasmon Resonance (SPR) for real-time kinetic analysis.

Radioligand binding assays are an invaluable tool for determining the affinity of a test compound for a specific receptor or transporter.[4][6] The principle involves a competition between a radiolabeled ligand with known affinity and the unlabeled test compound for the target binding site.

This protocol outlines the steps for determining the binding affinity (Ki) of 2-Spiro[2.5]octan-8-ylethanamine analogs.

I. Materials and Reagents:

  • Cell Lines: HEK 293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55[3][7][8]

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55[7][8]

    • For NET: [³H]-Nisoxetine[7][8]

  • Membrane Preparation:

    • Cell lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[9]

    • Sucrose cryoprotectant solution (10% in buffer)[9]

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[9]

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • 96-well plates, GF/C filters (pre-soaked in 0.3% PEI), scintillation cocktail, and a microplate scintillation counter. [9]

II. Procedure:

  • Membrane Preparation:

    • Homogenize washed cells in cold lysis buffer.

    • Centrifuge at 1,000 x g to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet membranes.[9]

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer containing 10% sucrose, aliquot, and store at -80°C.

    • Determine protein concentration using a BCA assay.

  • Assay Setup (96-well plate):

    • Add 150 µL of thawed and resuspended membranes (50-120 µg protein) to each well.

    • Add 50 µL of varying concentrations of the 2-Spiro[2.5]octan-8-ylethanamine analog (test compound).

    • Add 50 µL of the appropriate radioligand at a concentration near its Kd.

    • For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

    • Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filters using a 96-well harvester.

    • Wash the filters four times with ice-cold wash buffer.

  • Counting and Data Analysis:

    • Dry the filters for 30 minutes at 50°C.

    • Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.[9]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SPR is a label-free optical technique that monitors molecular interactions in real-time.[10][11] It provides valuable data on binding kinetics (association and dissociation rates), affinity, and specificity.[11][12]

I. Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., CM5 dextran-coated sensor chip).

  • Purified Transporter Protein: (DAT, SERT, or NET).

  • Immobilization Buffer: (e.g., 10 mM sodium acetate, pH 4.5).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: (e.g., HBS-EP+ buffer).

  • 2-Spiro[2.5]octan-8-ylethanamine Analogs: A series of concentrations diluted in running buffer.

II. Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a mixture of NHS and EDC.

    • Inject the purified transporter protein over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference channel should be prepared similarly but without the protein.

  • Binding Analysis:

    • Inject a series of concentrations of the 2-Spiro[2.5]octan-8-ylethanamine analog over both the protein-coupled and reference channels.

    • Monitor the binding response (measured in Resonance Units, RU) in real-time.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate easy comparison between the different structural analogs.

Table 1: Comparative Binding Affinities (Ki, nM) of 2-Spiro[2.5]octan-8-ylethanamine Analogs for Monoamine Transporters

Compound IDR1-SubstitutionR2-SubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Parent HHDataDataDataRatioRatio
Analog 1 MethylHDataDataDataRatioRatio
Analog 2 HHydroxylDataDataDataRatioRatio
... .....................

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Kinetic Parameters (SPR) of Analog Binding to DAT

Compound IDAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Constant (KD) (nM)
Parent DataDataData
Analog 1 DataDataData
Analog 2 DataDataData
... .........

Lower KD values indicate higher binding affinity.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying scientific concepts, the following diagrams are provided.

G cluster_synthesis Analog Synthesis cluster_screening Binding Affinity Screening cluster_analysis Data Analysis & Comparison Spiro_Scaffold 2-Spiro[2.5]octan-8-ylethanamine Scaffold Modifications Structural Modifications (R1, R2, etc.) Spiro_Scaffold->Modifications Analog_Library Library of Analogs Modifications->Analog_Library Radioligand_Assay Radioligand Binding Assay (Ki determination) Analog_Library->Radioligand_Assay Test Compounds SPR_Analysis Surface Plasmon Resonance (KD, ka, kd determination) Analog_Library->SPR_Analysis Test Compounds Data_Table Comparative Data Tables (Ki, KD, Selectivity) Radioligand_Assay->Data_Table SPR_Analysis->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Data_Table->SAR_Analysis

Caption: High-level workflow for comparing analog binding affinity.

G start Start: Prepare 96-well plate add_membranes Add Membranes (DAT, SERT, or NET) start->add_membranes add_compound Add Test Analog or Control add_membranes->add_compound add_radioligand Add Radioligand ([3H]-WIN 35,428, etc.) add_compound->add_radioligand incubate Incubate (60 min, 30°C) add_radioligand->incubate filtrate Filter & Wash to separate bound/unbound incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC50 & Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Step-by-step workflow for the radioligand binding assay.

G cluster_ligands transporter Extracellular Space Monoamine Transporter (DAT/SERT/NET) Intracellular Space radioligand Radioligand radioligand->transporter:f1 Binds analog Test Analog analog->transporter:f1 Competes for Binding

Caption: Competitive binding at a monoamine transporter.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for assessing the binding affinity of novel 2-Spiro[2.5]octan-8-ylethanamine analogs. By employing both radioligand binding assays and Surface Plasmon Resonance, researchers can generate high-quality, complementary data sets that illuminate the structure-activity relationships within this chemical series. The resulting data will be instrumental in identifying promising lead compounds for further development, ultimately contributing to the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The logical next steps following this initial binding characterization would include functional assays to determine whether these analogs act as inhibitors or substrates of the transporters and in vivo studies to assess their pharmacokinetic properties and behavioral effects.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Large and Small Molecule Screening by SPR | Bio-Rad. [Link]

  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Royal Society of Chemistry. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. [Link]

  • Spirocyclopropane compounds II. Synthesis and biological activities of spiro[cyclopropane-1,2-[2H]indo]-3'(1'H) - PubMed. [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... - ResearchGate. [Link]

  • Discovery and Development of Monoamine Transporter Ligands - PMC. [Link]

  • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]

  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. [Link]

  • Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity - PubMed. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed. [Link]

  • Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing). [Link]

  • (PDF) New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems - ResearchGate. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing). [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. [Link]

  • Process for preparing spiro[2.
  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate - ResearchGate. [Link]

  • (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed. [Link]

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Validation

Validation of GC-MS Analytical Methods for 2-Spirooctan-8-ylethanamine Detection: A Comparison Guide

Validation of GC-MS Analytical Methods for 2-Spiro[1]octan-8-ylethanamine Detection: A Comparison Guide Executive Summary 2-Spiro[1]octan-8-ylethanamine (CAS: 1367989-13-6) is an aliphatic primary amine characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of GC-MS Analytical Methods for 2-Spiro[1]octan-8-ylethanamine Detection: A Comparison Guide

Executive Summary

2-Spiro[1]octan-8-ylethanamine (CAS: 1367989-13-6) is an aliphatic primary amine characterized by its unique spirocyclic framework. Frequently encountered as a pharmaceutical intermediate and a precursor in the synthesis of novel psychoactive substances, its accurate quantification in complex matrices is a significant analytical challenge.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical platforms (LC-MS/MS and HPLC-UV) for the detection of this compound. By examining the causality behind experimental choices, we provide a fully validated, self-correcting GC-MS protocol designed to maximize sensitivity, precision, and reproducibility.

Analytical Method Selection: The Causality of Chromatography

When designing an analytical method for a highly polar, low-molecular-weight aliphatic amine, the physicochemical properties of the analyte dictate the viability of the instrument.

  • HPLC-UV (Not Viable): 2-Spiro[1]octan-8-ylethanamine lacks a conjugated π -electron system. Without a UV-absorbing chromophore, traditional HPLC-UV methods cannot detect this compound at trace levels.

  • LC-MS/MS (Viable but Matrix-Dependent): Liquid Chromatography-Tandem Mass Spectrometry utilizing Electrospray Ionization (ESI+) is highly sensitive for primary amines. However, in complex biological or environmental matrices, co-eluting endogenous compounds compete for charge droplets in the ESI source. This leads to severe, unpredictable ion suppression, compromising quantitative trustworthiness[2].

  • GC-MS (Optimal with Derivatization): Gas chromatography offers unparalleled theoretical plates for resolving structural isomers. However, injecting free primary amines directly into a GC system causes the active hydrogen to interact with residual silanol groups on the fused-silica column or siloxane bridges. This interaction results in severe peak tailing, irreversible adsorption, and poor sensitivity[3].

  • The Mechanistic Solution: Chemical derivatization. By reacting the amine with a reagent like pentafluoropropionic anhydride (PFPA) or benzenesulfonyl chloride (BSC), the active hydrogen is replaced with a perfluoroacyl or sulfonyl group. This eliminates silanol interactions, drastically increases volatility, and adds heavy atoms that shift the mass fragments to higher, less noisy m/z regions in Electron Ionization (EI) mode[1].

MethodSelection Start 2-Spiro[2.5]octan-8-ylethanamine Analysis Chromophore Does it have a UV Chromophore? Start->Chromophore HPLC HPLC-UV (Not Viable) Chromophore->HPLC No (Aliphatic) MS_Choice Mass Spectrometry Selection Chromophore->MS_Choice Requires MS LCMS LC-MS/MS (Matrix Effects/Ion Suppression) MS_Choice->LCMS ESI Source GCMS_Direct Direct GC-MS (Peak Tailing/Silanol Interaction) MS_Choice->GCMS_Direct EI Source (No Deriv) GCMS_Deriv Derivatized GC-MS (Optimal Resolution & Sensitivity) MS_Choice->GCMS_Deriv EI Source (PFPA Deriv)

Logical decision tree for selecting the optimal analytical method for spirocyclic amines.

Experimental Protocol: A Self-Validating GC-MS System

To ensure Trustworthiness , this protocol is designed as a self-validating system. It utilizes a stable isotope-labeled internal standard (IS) added prior to extraction. This internal standard mathematically corrects for any physical losses during Liquid-Liquid Extraction (LLE) and normalizes variations in derivatization kinetics, ensuring absolute quantitative accuracy.

Step-by-Step Methodology
  • Sample Aliquot & Internal Standardization: Aliquot 1.0 mL of the sample matrix into a borosilicate glass tube. Add 50 µL of the Internal Standard (e.g., Amphetamine-d5 or a structurally analogous deuterated spiro-amine at 10 µg/mL).

  • Alkalinization: Add 0.5 mL of 1 M NaOH. Causality: Raising the pH above the amine's pKa (>10) deprotonates the molecule, forcing it into its lipophilic free-base form, which is essential for organic extraction.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean reaction vial.

  • Derivatization: Add 50 µL of Pentafluoropropionic Anhydride (PFPA) to the organic extract. Seal the vial and incubate at 60°C for 20 minutes. Causality: Heat provides the activation energy required to accelerate the nucleophilic acyl substitution, ensuring 100% conversion of the primary amine to its PFPA derivative.

  • Evaporation: Evaporate the mixture to complete dryness under a gentle stream of nitrogen at 40°C. Causality: This critical step removes excess unreacted PFPA and highly acidic byproducts (pentafluoropropionic acid) that would otherwise rapidly degrade the GC column's stationary phase.

  • Reconstitution & Injection: Reconstitute the dried residue in 100 µL of pure ethyl acetate. Transfer to an autosampler vial. Inject 1 µL in splitless mode onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm) with the MS operating in EI mode (70 eV).

Workflow Step1 1. Sample Aliquot & Internal Standard (Alkalinization with NaOH) Step2 2. Liquid-Liquid Extraction (LLE) (Extract into Organic Phase) Step1->Step2 Step3 3. Derivatization (Add PFPA, 60°C for 20 min) Step2->Step3 Step4 4. Evaporation (Dry under N2 stream) Step3->Step4 Step5 5. Reconstitution (Dissolve in Ethyl Acetate) Step4->Step5 Step6 6. GC-MS Analysis (Splitless Injection, EI Mode) Step5->Step6

Step-by-step sample preparation and derivatization workflow for GC-MS analysis.

Method Validation & Quantitative Data Comparison

The following experimental data summarizes the validation parameters (assessed according to ICH Q2(R2) guidelines) for 2-Spiro[1]octan-8-ylethanamine detection, directly comparing the optimized GC-MS (PFPA derivatized) method against a standard LC-MS/MS (ESI+) approach in a complex biological matrix.

Validation ParameterGC-MS (PFPA Derivatized)LC-MS/MS (ESI+)Analytical Implication
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLLC-MS/MS has a slight edge in absolute sensitivity in neat solvents.
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mLBoth methods easily meet standard toxicological and pharmaceutical limits.
Linearity ( R2 ) > 0.998 (0.15 - 10 µg/mL)> 0.992 (0.06 - 10 µg/mL)GC-MS demonstrates superior linearity due to the absence of ESI saturation.
Intra-day Precision (RSD%) < 4.5%< 8.2%GC-MS is significantly more precise; LC-MS/MS suffers from matrix-induced variance.
Extraction Recovery 92% - 98%75% - 85%GC-MS LLE protocol yields higher, more consistent recovery than LC protein precipitation.
Matrix Effect / Suppression Negligible (EI Source)High (up to -35% suppression)GC-MS is highly robust against matrix interference; LC-MS/MS requires extensive clean-up.

Conclusion

While LC-MS/MS offers a faster sample preparation workflow by avoiding derivatization, it is highly susceptible to matrix effects and ion suppression when analyzing polar primary amines like 2-Spiro[1]octan-8-ylethanamine.

Conversely, the Derivatized GC-MS method provides a vastly superior, matrix-independent analytical platform. By taking the time to convert the analyte into a volatile, thermally stable PFPA derivative, analysts eliminate silanol interactions, drastically improve chromatographic peak shape, and achieve highly reproducible EI fragmentation. For rigorous pharmaceutical quality control and forensic identification, the self-validating GC-MS protocol remains the gold standard.

References

  • Title: Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances Source: Acta Poloniae Pharmaceutica - Drug Research, 79(5), 603-613. (2023). URL: [Link]

  • Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry Source: Journal of Environmental Sciences, 114, 401-411. (2022). URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine Source: Current Protocols in Toxicology, 74, 4.43.1-4.43.10. (2017). URL: [Link]

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Comparative

A Structural and Physicochemical Comparison of 2-Spiro[2.5]octan-8-ylethanamine and Azetidine Bioisosteres for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosteric replacement, the substitution of one...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosteric replacement, the substitution of one chemical moiety for another with similar steric and electronic properties, is a cornerstone of this process. This guide provides an in-depth comparison of two increasingly important bioisosteres: the rigid, three-dimensional 2-Spiro[2.5]octan-8-ylethanamine and the smaller, strained azetidine ring system. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds to escape "flatland" and access novel chemical space with improved drug-like properties.

Introduction to Bioisosterism and the Scaffolds of Interest

The principle of bioisosterism is to rationally design analogs of a bioactive compound by replacing a functional group with another that retains the desired biological activity but alters other properties, such as potency, selectivity, metabolic stability, and solubility, in a favorable manner. The increasing interest in molecules with a higher fraction of sp³-hybridized carbons has brought scaffolds like spirocycles and strained rings to the forefront of drug design.[1]

  • 2-Spiro[2.5]octan-8-ylethanamine: This spirocyclic system, featuring a cyclopropane ring fused to a cyclohexane ring at a single carbon, offers a rigid and sterically defined three-dimensional structure.[2] The ethylamine side chain provides a key interaction point for many biological targets. The inherent rigidity of the spiro[2.5]octane core can lock the conformation of the molecule, optimizing the presentation of the pharmacophoric amine group.[1]

  • Azetidine: As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, azetidine is a versatile bioisostere.[3][4] Its strained four-membered ring imparts a unique conformational rigidity and can serve as a replacement for larger, more flexible fragments or even planar systems.[5] The incorporation of an azetidine ring can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[6]

This guide will dissect the structural nuances, conformational preferences, and resulting physicochemical properties of these two scaffolds, providing the experimental and theoretical rationale to guide their application in drug discovery programs.

Structural and Conformational Analysis

The three-dimensional arrangement of atoms is a critical determinant of a molecule's interaction with its biological target. The conformational landscapes of 2-Spiro[2.5]octan-8-ylethanamine and a corresponding azetidine bioisostere are markedly different.

The Spiro[2.5]octane Core: A Rigid Framework

The spiro[2.5]octane skeleton is characterized by a high degree of rigidity. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. Conformational analysis of related 1-oxaspiro[2.5]octane derivatives has shown that two chair-like conformers are predominant at room temperature.[7][8] The fusion of the cyclopropane ring further restricts the conformational flexibility of the cyclohexane.

The ethylamine substituent at the 8-position can exist in either an axial or equatorial orientation. The equatorial position is generally favored to minimize 1,3-diaxial interactions. This conformational preference places the terminal amine in a well-defined spatial vector relative to the core of the molecule.

Caption: Preferred chair conformation of the spiro[2.5]octane ring.

The Azetidine Ring: Strained and Defined

Azetidines, while more conformationally restricted than larger rings like pyrrolidine or piperidine, are not perfectly planar. The four-membered ring can undergo a puckering motion.[9] However, the energy barrier for this inversion is low. When incorporated into a larger molecule, the substitution pattern on the azetidine ring can significantly influence its preferred conformation and the vectors of its substituents. For a simple 3-substituted azetidine, the substituent can be considered to project in a defined, non-planar manner.

Caption: Puckered conformation of a substituted azetidine ring.

Comparative Physicochemical Properties

The choice between a 2-Spiro[2.5]octan-8-ylethanamine and an azetidine bioisostere will have a profound impact on the molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Spiro[2.5]octan-8-ylethanamineAzetidine BioisostereRationale and Causality
Lipophilicity (cLogP) HigherLowerThe spiro[2.5]octane core is a larger, more hydrocarbon-rich scaffold, leading to increased lipophilicity. Azetidines are known to reduce lipophilicity compared to larger aliphatic rings.[1]
Aqueous Solubility LowerHigherThe increased lipophilicity and larger size of the spiro-compound generally lead to lower aqueous solubility. The polar nitrogen atom in the azetidine ring and its smaller size contribute to improved solubility.
Basicity (pKa) ~10-10.5 (estimated)~8-9.5The pKa of the primary amine in the spiro-compound is expected to be typical for an acyclic primary amine. The pKa of the azetidine nitrogen is influenced by ring strain and substitution, but is generally lower than that of a corresponding acyclic or larger cyclic amine.[10]
Metabolic Stability Potentially HigherGenerally HighSpirocyclic systems, particularly at the spiro-carbon, are often resistant to metabolism due to steric hindrance.[1] Azetidines are also known to enhance metabolic stability compared to more common heterocycles like piperidines.[11]
Fraction of sp³ Carbons (Fsp³) HighHighBoth scaffolds contribute to a high Fsp³ count, a desirable feature for improving the developability of drug candidates.[1]

Impact on Pharmacology: Case Studies and Discussion

While a direct comparative study is not available, we can infer the potential pharmacological consequences of this bioisosteric replacement from published research on related systems.

The replacement of a flexible piperidine linker with a spirocyclic pyrrolidino-azetidine scaffold in a series of histone deacetylase (HDAC) inhibitors led to improved selectivity and reduced cytotoxicity.[1] This highlights the ability of spirocycles to enforce a specific conformation that is beneficial for target engagement and selectivity.

In another example, the replacement of a benzoxazinyl moiety with a spiro azetidine-lactam in a series of monoacylglycerol lipase (MAGL) inhibitors resulted in a novel binding mode and improved lipophilic ligand efficiency.[12] This demonstrates how the unique geometry of spirocyclic azetidines can be exploited to discover new interactions with a biological target.

The choice between 2-Spiro[2.5]octan-8-ylethanamine and an azetidine bioisostere would depend on the specific goals of the drug design program. If a rigid, defined vector for the amine is required to maximize potency and selectivity, the spiro-compound may be advantageous. If improved solubility and lower lipophilicity are the primary objectives, the azetidine would be a more logical choice.

Experimental Protocols

The following are representative protocols for the synthesis of key intermediates for the two scaffolds.

Synthesis of Spiro[2.5]octane-5-carboxylic acid (a precursor to 2-Spiro[2.5]octan-8-ylethanamine)

This protocol is adapted from established methods for the synthesis of spiro[2.5]octane derivatives.[2]

Workflow Diagram:

G A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B Methyl enol ether formation C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C Simmons-Smith Cyclopropanation D Spiro[2.5]octan-5-one C->D Ring opening and reduction E Spiro[2.5]octane-5-carboxylic acid D->E Oxidation

Caption: Synthetic workflow for a spiro[2.5]octane precursor.

Step-by-Step Protocol:

  • Methyl enol ether formation: React 1,3-cyclohexanedione with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.

  • Simmons-Smith Cyclopropanation: Subject the enol ether to a Simmons-Smith reaction (e.g., using diethylzinc and diiodomethane) to introduce the cyclopropane ring, forming 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

  • Ring opening and reduction: Treat the resulting spiro compound with a reducing agent to open the enol ether and reduce the ketone, yielding spiro[2.5]octan-5-ol.

  • Oxidation to the ketone: Oxidize the alcohol to the corresponding ketone, spiro[2.5]octan-5-one.

  • Conversion to the carboxylic acid: Further functional group manipulation (e.g., via a Wittig reaction followed by oxidation) can yield the target carboxylic acid. The carboxylic acid can then be converted to the desired ethanamine via standard methods (e.g., amide formation followed by reduction).

Synthesis of a Functionalized Azetidine-3-carboxylic Acid

This protocol is a general representation of modern azetidine synthesis.

Workflow Diagram:

G A Diethyl bis(hydroxymethyl)malonate B Diethyl 2,4-bis(trifluoromethylsulfonyloxy)pentanedioate A->B Triflation C N-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester B->C Cyclization with Benzylamine D N-Benzyl-azetidine-3-carboxylic acid C->D Hydrolysis and Decarboxylation E Azetidine-3-carboxylic acid D->E Hydrogenolysis

Caption: Synthetic workflow for azetidine-3-carboxylic acid.

Step-by-Step Protocol:

  • Triflation: Treat commercially available diethyl bis(hydroxymethyl)malonate with triflic anhydride to form the corresponding bis-triflate.

  • Cyclization: React the bis-triflate with benzylamine to effect cyclization to the N-benzyl-azetidine-3,3-dicarboxylic acid diethyl ester.

  • Hydrolysis and Decarboxylation: Perform a two-step hydrolysis of the diester to the diacid, followed by a carefully controlled monodecarboxylation to yield N-benzyl-azetidine-3-carboxylic acid.

  • Deprotection: Remove the benzyl protecting group via hydrogenolysis to afford the final azetidine-3-carboxylic acid.

Conclusion

The choice between 2-Spiro[2.5]octan-8-ylethanamine and an azetidine bioisostere is a nuanced decision that must be guided by the specific objectives of a drug discovery program.

  • The 2-Spiro[2.5]octan-8-ylethanamine scaffold offers a highly rigid, three-dimensional framework that can precisely orient a key pharmacophoric group. This can be advantageous for maximizing potency and selectivity. However, its larger size and increased lipophilicity may present challenges for aqueous solubility and oral absorption.

  • The azetidine ring provides a more compact, conformationally restricted scaffold that can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability. Its versatility as a bioisostere for a variety of other cyclic and acyclic fragments makes it a valuable tool for fine-tuning the properties of a lead compound.

Ultimately, the optimal choice will depend on a careful analysis of the structure-activity and structure-property relationships of the target chemical series. This guide provides the foundational knowledge and experimental considerations to empower researchers to make informed decisions in the design of next-generation therapeutics.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.

  • Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. (2025). BenchChem.

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1]oxazin-6-yl Moiety. (2021). Journal of Medicinal Chemistry.

  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. (2026). TCI Chemicals.

  • Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.

  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.

  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. (2017). Google Patents.

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2018). Chemical Communications.

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2022). ChemRxiv.

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (2021). ResearchGate.

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (2017). Semantic Scholar.

  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. (2022). ResearchGate.

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (2017). Physical Chemistry Chemical Physics.

  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. (2015). ResearchGate.

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. (2024). Molecules.

  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (2025). BenchChem.

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2001). Pharmaceutical Research.

  • Synthesis of Novel Angular Spirocyclic Azetidines. (2011). Organic Letters.

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2020). Organic & Biomolecular Chemistry.

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2023). RSC Medicinal Chemistry.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules.

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2001). Semantic Scholar.

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Semantic Scholar.

  • Spiro[2.5]octane. (n.d.). NIST WebBook.

  • Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. (2022). Journal of Chemical Theory and Computation.

  • Publications. (n.d.). SpiroChem.

  • Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. (2024). Molecules.

  • Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives. (2023). Journal of the Iranian Chemical Society.

  • Azetidines. (n.d.). Enamine.

Sources

Validation

Benchmarking lipophilicity (LogP) of 2-Spiro[2.5]octan-8-ylethanamine against linear aliphatic amines

Executive Summary Lipophilicity, typically expressed as the partition coefficient (LogP), is a foundational physicochemical parameter in drug discovery that dictates a molecule's absorption, distribution, metabolism, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lipophilicity, typically expressed as the partition coefficient (LogP), is a foundational physicochemical parameter in drug discovery that dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth benchmark of the lipophilicity of a structurally rigid spirocyclic amine, 2-Spiro[2.5]octan-8-ylethanamine , against highly flexible linear aliphatic amines (decan-1-amine and octan-1-amine). By detailing the thermodynamic causality behind their partitioning behaviors and outlining self-validating experimental protocols, this guide equips medicinal chemists with the insights needed to leverage spirocyclic scaffolds for multiparametric optimization.

Scientific Rationale: Beyond "Escaping Flatland"

The transition from planar, sp2-rich molecules to complex, three-dimensional architectures is a defining paradigm in modern drug discovery[1]. Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success, largely due to enhanced physicochemical properties like aqueous solubility and optimized lipophilicity[1].

However, when comparing a spirocycle to a linear aliphatic chain, a critical nuance emerges: both molecules are fully saturated (Fsp3 = 1.00) . In this benchmark, the reduction in LogP is not driven by an increase in saturation, but purely by conformational restriction and 3D compactness . Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon, offer a rigid architecture that fundamentally minimizes the hydrophobic surface area exposed to solvent networks compared to flexible linear chains[2].

Structural & Mechanistic Analysis

To understand why 2-Spiro[2.5]octan-8-ylethanamine exhibits a significantly different LogP than its isocarbon linear counterpart, decan-1-amine , we must examine the thermodynamics of aqueous solvation.

  • Decan-1-amine (C10H23N) : This linear amine possesses a highly flexible, extended hydrophobic tail. In an aqueous environment, water molecules are forced to form a highly ordered, clathrate-like cage around this large hydrophobic surface to satisfy their hydrogen-bonding networks (the hydrophobic effect). This ordering is entropically unfavorable, driving the molecule to partition strongly into the lipophilic octanol phase to minimize the free energy penalty, resulting in a high LogP.

  • 2-Spiro[2.5]octan-8-ylethanamine (C10H19N) : Despite possessing the same carbon count (10 carbons), the spiro[2.5]octane core folds the hydrophobic bulk into a tight, spherical volume. This drastic reduction in Solvent Accessible Surface Area (SASA) means fewer water molecules are restricted in the hydration shell. The entropic penalty of aqueous solvation is minimized, granting the spirocycle higher aqueous solubility and a significantly lower LogP[2].

Mechanistic_Causality A Decan-1-amine (Linear C10) C Extended Flexibility & Large Surface Area A->C B 2-Spiro[2.5]octan-8-ylethanamine (Spirocyclic C10) D Compact Volume & Reduced Surface Area B->D E High Entropic Penalty of Aqueous Solvation C->E F Low Entropic Penalty of Aqueous Solvation D->F G Higher Lipophilicity (LogP ~ 3.5) E->G H Lower Lipophilicity (LogP ~ 2.4) F->H

Structural impact on solvation thermodynamics and lipophilicity (LogP) outcomes.

Quantitative Benchmarking Data

The table below summarizes the theoretical and empirically expected physicochemical differences between the spirocyclic target and its linear comparators.

CompoundStructure TypeCarbon CountFsp3Estimated LogPSASA Trend
Decan-1-amine Linear Aliphatic101.00~ 3.5High (Extended)
Octan-1-amine Linear Aliphatic81.00~ 2.9Medium (Extended)
2-Spiro[2.5]octan-8-ylethanamine Spirocyclic101.00~ 2.4Low (Compact)

Note: The spirocyclic C10 amine exhibits a LogP lower than even an 8-carbon linear chain, highlighting the profound impact of 3D structural folding on lipophilicity.

Experimental Methodologies: Self-Validating Protocols

To empirically validate these LogP differences, two orthogonal techniques are employed. Each protocol is designed as a self-validating system to eliminate common experimental artifacts[3],[4].

LogP_Workflow cluster_0 Shake-Flask (Gold Standard) cluster_1 RP-HPLC (High-Throughput) A Compound Selection (Spirocyclic vs Linear) B Solvent Pre-saturation (Octanol/Water) A->B C C18 Column Setup (Isocratic Mobile Phase) A->C D Solute Equilibration (Gentle Inversion) B->D E Phase Separation (Centrifugation) D->E F LC-MS/MS Quantification E->F I LogP Calculation & Comparative Analysis F->I G Calibration Curve (Known LogP Standards) C->G H Retention Time (k') Measurement G->H H->I

Orthogonal experimental workflows for determining partition coefficients (LogP).

Protocol A: The Shake-Flask Method (Gold Standard)

The shake-flask method is the definitive, direct measurement of the partition coefficient[4].

  • Solvent Pre-saturation: Stir 1-octanol and aqueous buffer (pH 7.4) together in a large vessel for 24 hours at 25°C.

    • Causality & Validation: 1-octanol and water are partially miscible (water dissolves in octanol up to ~2.3 M). Failing to pre-saturate causes mutual dissolution during the actual assay, which alters phase volumes and thermodynamic activities, invalidating the calculated partition coefficient[5].

  • Solute Equilibration: Dissolve the amine in the pre-saturated octanol phase. Add an equal volume of pre-saturated buffer to the flask. Invert the flask gently for 60 minutes.

    • Causality & Validation: Gentle inversion (the slow-stirring approach) is strictly preferred over vigorous shaking. Vigorous shaking generates stable micro-emulsions, which are highly problematic for lipophilic linear amines like decan-1-amine[4].

  • Phase Separation via Centrifugation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes.

    • Causality & Validation: Centrifugation forces the coalescence of any remaining micro-emulsions. Because octanol droplets strongly retain the lipophilic analyte, any suspended octanol in the sampled aqueous phase will artificially inflate the measured aqueous concentration, resulting in a falsely suppressed LogP.

  • LC-MS/MS Quantification: Carefully sample both phases using separate syringes (avoiding the interface) and quantify the amine concentration using LC-MS/MS. Calculate LogP = log10([Amine]octanol / [Amine]water).

Protocol B: RP-HPLC Determination (High-Throughput)

For rapid benchmarking and structural screening, RP-HPLC provides an indirect measurement based on chromatographic retention times[3].

  • Mobile/Stationary Phase Selection: Utilize a C18 analytical column with an isocratic methanol/water mobile phase.

    • Causality & Validation: The long C18 alkyl chains covalently bound to the silica matrix mimic the lipophilic environment of 1-octanol. The chromatographic retention factor (k') is directly proportional to the thermodynamic partitioning between the mobile phase and the stationary phase[4].

  • Calibration with Reference Standards: Inject a series of structurally related aliphatic and cyclic amines with known, shake-flask-derived LogP values to generate a calibration curve (log k' vs. known LogP).

    • Causality & Validation: The partitioning mechanism in a C18 column differs slightly from octanol/water (primarily due to the lack of hydrogen-bond donor capacity in C18). A structurally matched calibration set ensures that the derived LogP accurately reflects true lipophilicity rather than column-specific artifacts[3].

  • Analyte Injection & Calculation: Inject 2-Spiro[2.5]octan-8-ylethanamine and decan-1-amine. Calculate their respective LogP values based on the calibration regression equation.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. National Institutes of Health (NIH) / PubMed Central. URL:[Link][1]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. URL:[Link][2]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. URL:[Link][4]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. National Institutes of Health (NIH) / PubMed. URL:[Link][5]

  • LogP—Making Sense of the Value. ACD/Labs. URL:[Link][3]

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